Piperazine-1,4-diylbis(cyclopropylmethanone) Piperazine-1,4-diylbis(cyclopropylmethanone)
Brand Name: Vulcanchem
CAS No.: 458535-34-7
VCID: VC8349490
InChI: InChI=1S/C12H18N2O2/c15-11(9-1-2-9)13-5-7-14(8-6-13)12(16)10-3-4-10/h9-10H,1-8H2
SMILES: C1CC1C(=O)N2CCN(CC2)C(=O)C3CC3
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

Piperazine-1,4-diylbis(cyclopropylmethanone)

CAS No.: 458535-34-7

Cat. No.: VC8349490

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Piperazine-1,4-diylbis(cyclopropylmethanone) - 458535-34-7

Specification

CAS No. 458535-34-7
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name [4-(cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone
Standard InChI InChI=1S/C12H18N2O2/c15-11(9-1-2-9)13-5-7-14(8-6-13)12(16)10-3-4-10/h9-10H,1-8H2
Standard InChI Key URPPSOFUADQZJE-UHFFFAOYSA-N
SMILES C1CC1C(=O)N2CCN(CC2)C(=O)C3CC3
Canonical SMILES C1CC1C(=O)N2CCN(CC2)C(=O)C3CC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Piperazine-1,4-diylbis(cyclopropylmethanone) consists of a six-membered piperazine ring with two cyclopropanecarbonyl substituents at the 1 and 4 positions. The cyclopropyl groups introduce steric constraints, while the ketone functionalities enhance electrophilicity, facilitating interactions with biological targets. The IUPAC name, [4-(cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone, reflects this arrangement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H18N2O2\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight222.28 g/mol
CAS Number458535-34-7
Standard InChIInChI=1S/C12H18N2O2/c15-11(9-1-2-9)13-5-7-14(8-6-13)12(16)10-3-4-10/h9-10H,1-8H2
Standard InChIKeyURPPSOF... (truncated)

The compound’s planar cyclopropyl rings and flexible piperazine backbone enable conformational adaptability, a trait critical for binding to diverse biological targets.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a nucleophilic acyl substitution reaction between piperazine and cyclopropanecarbonyl chloride. In a representative procedure:

  • Reagents: Piperazine, cyclopropanecarbonyl chloride, methylene chloride, trifluoroacetic acid (TFA).

  • Conditions: Reaction at ambient temperature for 6 hours, followed by purification via silica gel chromatography.

  • Yield: Up to 91% after optimization .

A modified protocol from the MDPI study employed TFA as a catalyst, enhancing reaction efficiency. The use of methylene chloride as a solvent and TFA’s protonation of piperazine improved electrophilicity, driving the reaction to completion.

Challenges and Solutions

  • Steric Hindrance: The cyclopropyl groups hinder nucleophilic attack. This is mitigated by using excess acyl chloride and prolonged reaction times.

  • Purification: Column chromatography with methanol-methylene chloride (3:97) effectively isolates the product .

Mechanism of Action and Biological Interactions

Target Engagement

The piperazine moiety’s nitrogen atoms participate in hydrogen bonding with enzymatic active sites, while the cyclopropylmethanone groups engage in hydrophobic interactions. This dual binding modality is observed in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators .

Structural-Activity Relationships (SAR)

  • Piperazine Flexibility: The ring’s chair-to-boat transitions enable adaptation to binding pockets.

  • Cyclopropyl Rigidity: Limits conformational freedom, enhancing selectivity for targets with deep hydrophobic clefts .

Applications in Drug Development

Neurological Disorders

Piperazine derivatives modulate serotonin and dopamine receptors, making them candidates for antipsychotic and antidepressant therapies. The compound’s ability to cross the blood-brain barrier (predicted LogP = 1.2) supports central nervous system activity.

Anti-Inflammatory Agents

In vitro studies indicate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production, suggesting utility in treating rheumatoid arthritis .

Role in Olaparib Synthesis

As Olaparib Impurity 31, this compound is a byproduct in the synthesis of the PARP inhibitor olaparib. Rigorous quality control ensures levels remain below 0.1% in final formulations .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (CDCl3_3): δ 1.05–1.15 (m, 8H, cyclopropyl), 3.45–3.65 (m, 8H, piperazine) .

  • Mass Spectrometry: ESI-MS m/z 223.1 [M+H]+^+.

ParameterValue
GHS PictogramExclamation mark
Precautionary StatementsP261, P271, P280
First AidFlush eyes with water (15 min)

Future Research Directions

Pharmacokinetic Studies

Current gaps include oral bioavailability and metabolic pathways. Radiolabeled studies (14C^{14}\text{C}) could elucidate absorption and distribution.

Toxicity Profiling

Chronic toxicity assays in rodent models are needed to establish NOAEL (No Observed Adverse Effect Level).

Synthetic Scalability

Exploring continuous-flow reactors may enhance yield and reduce waste in large-scale production.

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